molecular formula C24H22N2O4S B2937264 Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate CAS No. 831232-46-3

Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate

Cat. No. B2937264
CAS RN: 831232-46-3
M. Wt: 434.51
InChI Key: LUMRERCINMCUMH-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound that consists of a five-membered ring with one sulfur atom and four carbon atoms . Thiophene derivatives are essential in industrial chemistry and material science, and they play a significant role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom and four carbon atoms . The exact structure of “Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate” would depend on the specific arrangement and bonding of the atoms in the compound.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can vary widely depending on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, the refractive index, boiling point, and density can differ among different thiophene derivatives .

Mechanism of Action

Future Directions

Thiophene and its derivatives continue to be an area of interest for scientists due to their potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-21-12-7-6-11-18(21)20-15-19(22-13-8-14-31-22)25-26(20)24(28)17-9-4-3-5-10-17/h3-14,20H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMRERCINMCUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(2-benzoyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate

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